2,4-Difluoro-5-hydroxyphenylboronic acid
Overview
Description
2,4-Difluoro-5-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 and a molecular weight of 173.91 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxyphenylboronic acid typically involves the reaction of 2,4-difluorophenol with a boron-containing reagent under controlled conditions. One common method is the reaction of 2,4-difluorophenol with boronic acid or its derivatives in the presence of a catalyst such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-difluoro-5-ketophenylboronic acid.
Reduction: Formation of 2,4-difluoro-5-hydroxyphenylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-hydroxyphenylboronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols and other nucleophiles, forming cyclic boronate esters. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond .
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 2,6-Difluoro-4-hydroxyphenylboronic acid
- 4,5-Difluoro-2-hydroxyphenylboronic acid
Comparison: 2,4-Difluoro-5-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For example, the presence of the hydroxyl group at the 5-position enhances its ability to form hydrogen bonds, influencing its reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
(2,4-difluoro-5-hydroxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFZNVANLUANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241246 | |
Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096330-91-3 | |
Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701241246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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